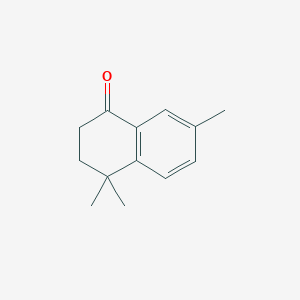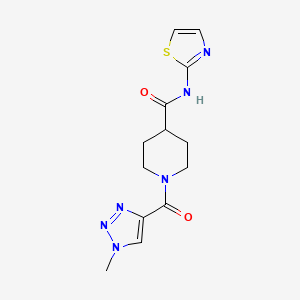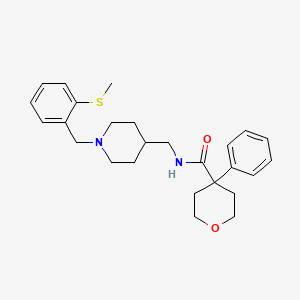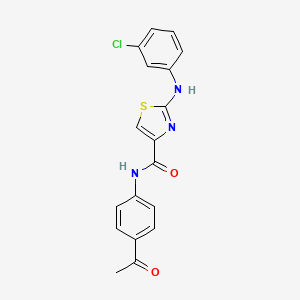
N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazole derivatives involves several steps, including refluxing with formaldehyde and ammonium chloride in ethanol, esterification under anhydrous conditions, and subsequent reactions to achieve the desired compound. Such processes highlight the complexity and the need for precise conditions to obtain the target compound (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various spectral techniques, including FTIR, 1H NMR, and mass spectrometry, which are crucial for verifying the successful synthesis and understanding the compound's molecular framework (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives can include formations of Schiff bases, formazans, and hydrazide, showcasing the compound's reactivity and potential for further chemical modifications. These reactions are significant for exploring the chemical properties and reactivity of the thiazole core (Sah et al., 2014).
Physical Properties Analysis
Physical properties, such as crystallinity, melting points, and solubility, are vital for understanding how the compound behaves under different conditions and can be analyzed using X-ray crystallography and other physicochemical techniques. These properties are essential for determining the compound's suitability for various applications (Polo-Cuadrado et al., 2021).
Chemical Properties Analysis
The chemical properties of N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, such as reactivity with different chemicals, stability under various conditions, and potential for further functionalization, are crucial for its application in scientific research. These properties can be explored through systematic studies involving reactions with different reagents and conditions (Sah et al., 2014).
科学的研究の応用
Synthesis and Anticancer Activity
N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide derivatives have been synthesized and investigated for their potential anticancer activities. Studies have shown that certain derivatives exhibit significant inhibitory activity against various cancer cell lines. These compounds have been synthesized through reactions involving specific reagents and characterized using various spectroscopic methods to determine their molecular structures, which are crucial for understanding their biological activities (Atta & Abdel‐Latif, 2021).
Antimicrobial Applications
Research into N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide derivatives has also extended to evaluating their antimicrobial properties. Certain derivatives have been synthesized and tested for their effectiveness against pathogenic bacteria and fungi, showing moderate activity in some cases. This suggests potential applications in developing new antimicrobial agents (Sah et al., 2014).
Chemical Structure and Analysis
In-depth structural analysis of N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide derivatives has been performed using various techniques such as FT-IR, NMR, and mass spectrometry. These studies provide valuable insights into the molecular configurations and potential reactivity of these compounds, facilitating further research and application development (Polo-Cuadrado et al., 2021).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-11(23)12-5-7-14(8-6-12)20-17(24)16-10-25-18(22-16)21-15-4-2-3-13(19)9-15/h2-10H,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVMSIUHYSBSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide](/img/structure/B2485086.png)
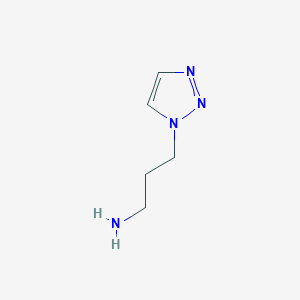


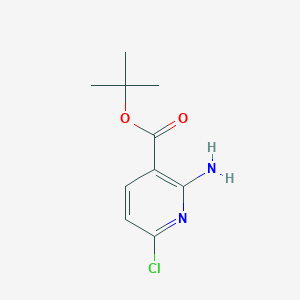
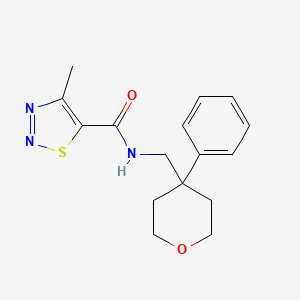

![N-(isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2485097.png)
![Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2485098.png)
